molecular formula C18H25BrN2O2 B11359696 2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11359696
M. Wt: 381.3 g/mol
InChI Key: BRFGPMPRSBXQGD-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a complex organic compound that features a bromine atom, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps One common method starts with the bromination of benzamide to form 2-bromobenzamideThe final step involves the formation of the benzamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to the combination of the bromine atom, morpholine ring, and cyclohexyl group. This unique structure provides specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

2-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C18H25BrN2O2/c19-16-7-3-2-6-15(16)17(22)20-14-18(8-4-1-5-9-18)21-10-12-23-13-11-21/h2-3,6-7H,1,4-5,8-14H2,(H,20,22)

InChI Key

BRFGPMPRSBXQGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3

Origin of Product

United States

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